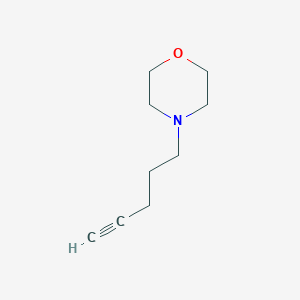

4-Pent-4-ynyl-morpholine

Vue d'ensemble

Description

4-Pent-4-ynyl-morpholine is a chemical compound with the CAS Number: 14044-59-8 . It has a molecular weight of 153.22 .

Synthesis Analysis

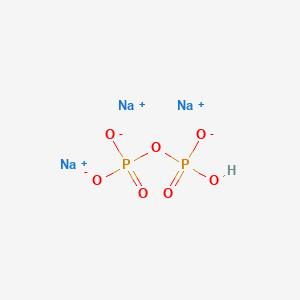

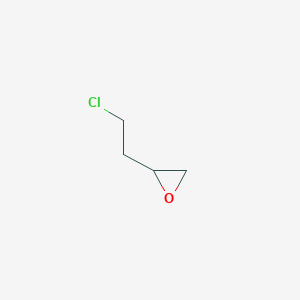

Morpholines, including 4-Pent-4-ynyl-morpholine, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for 4-Pent-4-ynyl-morpholine is 4-(4-pentynyl)morpholine . The InChI code for this compound is 1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized in a stereoselective manner and using transition metal catalysis . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has seen recent advances .Physical And Chemical Properties Analysis

4-Pent-4-ynyl-morpholine is a powder at room temperature .Applications De Recherche Scientifique

Morpholines and Their Synthesis

Morpholines, including 4-Pent-4-ynyl-morpholine, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Potential Applications

While specific applications for 4-Pent-4-ynyl-morpholine are not mentioned in the sources, morpholines in general have widespread applications in various scientific fields due to their presence in natural products and biologically relevant compounds . They are used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Experimental Procedures

The synthesis of morpholines generally involves the use of 1,2-amino alcohols and their derivatives as starting materials . The process involves a sequence of coupling, cyclization, and reduction reactions with α-haloacid chlorides . The final products are obtained in good to excellent yields under similar reaction conditions .

Outcomes

The outcomes of these synthesis processes are various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs . These compounds are synthesized in good to excellent yields .

Biochemistry and Chemical Biology

In the field of biochemistry and chemical biology, polyunsaturated fatty acids (PUFAs) have been found to inhibit pentameric ligand-gated ion channels (pLGICs) . The PUFA, docosahexaenoic acid (DHA), inhibits agonist responses of the pLGIC, ELIC, more effectively than palmitic acid . This is similar to the effects observed in the GABA A receptor and nicotinic acetylcholine receptor .

Structural Biology and Molecular Biophysics

In structural biology and molecular biophysics, the use of photo-affinity labeling and coarse-grained molecular dynamics simulations has identified two fatty acid binding sites in the outer transmembrane domain (TMD) of ELIC . Fatty acid binding to the photolabeled sites is selective for DHA over palmitic acid, and specific for an agonist-bound state .

Anesthesiology

In the field of anesthesiology, hexadecyl-methanethiosulfonate modification of one of the two fatty acid binding sites in the outer TMD recapitulates the inhibitory effect of PUFAs in ELIC . The results demonstrate that DHA selectively binds to multiple sites in the outer TMD of ELIC, but that state-dependent binding to a single intrasubunit site mediates DHA inhibition of ELIC .

Organic Synthesis

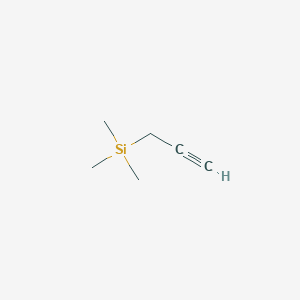

In the field of organic synthesis, 4-Pent-4-ynyl-morpholine could potentially be used in the synthesis of propargylamines . This process involves a formal homogeneous gold-catalyzed A3-coupling, starting from benzyl alcohols . This is the first process where these highly valuable compounds have been synthesized, starting from the corresponding alcohols in a one-pot oxidation procedure using MnO2, followed by a HAuCl4·3H2O catalyzed multicomponent reaction .

Pharmaceutical Research

In pharmaceutical research, 4-Pent-4-ynyl-morpholine could potentially be used in the development of new drugs. Morpholine derivatives are often found in pharmaceuticals , and the unique properties of 4-Pent-4-ynyl-morpholine could make it useful in this context. However, specific applications would depend on the exact research context and objectives.

Safety And Hazards

Propriétés

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pent-4-YN-1-YL)morpholine | |

CAS RN |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)